molecular formula C15H13ClO2 B5799783 3-chloro-4-[(4-methylbenzyl)oxy]benzaldehyde

3-chloro-4-[(4-methylbenzyl)oxy]benzaldehyde

Cat. No. B5799783
M. Wt: 260.71 g/mol
InChI Key: TYDPFQIXKIZFTM-UHFFFAOYSA-N
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Description

3-chloro-4-[(4-methylbenzyl)oxy]benzaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 4-(4-methylbenzyloxy)-3-chlorobenzaldehyde and has a molecular formula of C15H13ClO2.

Mechanism of Action

The mechanism of action of 3-chloro-4-[(4-methylbenzyl)oxy]benzaldehyde is not fully understood. However, it is believed to act as an electrophile and undergo nucleophilic substitution reactions with various nucleophiles such as amines and alcohols.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-4-[(4-methylbenzyl)oxy]benzaldehyde have not been extensively studied. However, it has been reported to exhibit anti-inflammatory and antioxidant activities.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-chloro-4-[(4-methylbenzyl)oxy]benzaldehyde in lab experiments is its availability and ease of synthesis. However, its limited solubility in water and low stability under certain conditions can be a limitation.

Future Directions

There are several potential future directions for the research on 3-chloro-4-[(4-methylbenzyl)oxy]benzaldehyde. One of the most promising directions is the synthesis of novel compounds using this compound as a starting material. Additionally, further studies on its mechanism of action and potential applications in various fields such as medicine and agriculture can be explored.

Synthesis Methods

The synthesis of 3-chloro-4-[(4-methylbenzyl)oxy]benzaldehyde can be achieved through various methods. One of the most common methods involves the reaction of 3-chloro-4-hydroxybenzaldehyde with 4-methylbenzyl bromide in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a suitable solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified through recrystallization or column chromatography.

Scientific Research Applications

3-chloro-4-[(4-methylbenzyl)oxy]benzaldehyde has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the field of organic synthesis. It can be used as a starting material for the synthesis of various compounds such as 3-chloro-4-[(4-methylbenzyl)oxy]benzoic acid and 3-chloro-4-[(4-methylbenzyl)oxy]benzyl alcohol.

properties

IUPAC Name

3-chloro-4-[(4-methylphenyl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c1-11-2-4-12(5-3-11)10-18-15-7-6-13(9-17)8-14(15)16/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDPFQIXKIZFTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-[(4-methylbenzyl)oxy]benzaldehyde

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